An In-Depth Technical Guide to 3-(Diethylamino)propan-1-ol Hydrochloride: Properties, Analysis, and Applications
An In-Depth Technical Guide to 3-(Diethylamino)propan-1-ol Hydrochloride: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Diethylamino)propan-1-ol hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis and research. This document delves into the fundamental physicochemical properties of both the free base and its hydrochloride salt, outlines a representative synthetic pathway, and offers detailed protocols for its analytical characterization. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in drug discovery, process development, and quality control, ensuring a thorough understanding of this versatile compound.
Introduction: A Versatile Alkanolamine Intermediate
3-(Diethylamino)propan-1-ol is a tertiary amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. This versatility makes it an important intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).
The compound is most frequently handled and utilized as its hydrochloride salt. The formation of the hydrochloride salt serves several critical purposes from a practical and scientific standpoint:
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Improved Stability: The salt form is generally more crystalline and less hygroscopic than the free base, leading to enhanced stability and longer shelf life.
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Ease of Handling: The free base is a combustible, colorless to yellow liquid, while the hydrochloride salt is a solid, which simplifies weighing, transportation, and storage.[1][2]
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Enhanced Solubility: The salt form typically exhibits greater solubility in aqueous media, which can be advantageous for certain reaction conditions or for preparing stock solutions for biological assays.
This guide will focus on the properties and analytical methodologies pertinent to the hydrochloride salt, while drawing comparisons to the free base where relevant.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-(Diethylamino)propan-1-ol and its hydrochloride salt is paramount for its effective use in a laboratory or manufacturing setting. The key properties are summarized below.
| Property | 3-(Diethylamino)propan-1-ol (Free Base) | 3-(Diethylamino)propan-1-ol HCl (Salt) | Justification/Causality |
| CAS Number | 622-93-5[1][2][3] | 100911-68-0 | The salt is a distinct chemical entity from the free base. |
| Molecular Formula | C₇H₁₇NO[3] | C₇H₁₈ClNO | Addition of one molecule of hydrogen chloride. |
| Molecular Weight | 131.22 g/mol [3] | 167.68 g/mol (Calculated) | MW of base (131.22) + MW of HCl (36.46). |
| Physical Form | Clear, colorless to yellow liquid[1] | White to off-white crystalline solid | Salt formation leads to a crystalline lattice structure. |
| Boiling Point | 189 °C (at 760 mmHg); 81-83 °C (at 15 mmHg)[2] | Not Applicable (decomposes) | Salts typically decompose at high temperatures rather than boil. |
| Melting Point | -12.63 °C (estimate) | Data not readily available in cited literature. | The crystalline nature imparts a distinct melting point. |
| Density | ~0.884 g/mL at 25 °C[2] | Data not available | Solid-state density will differ significantly from the liquid free base. |
| Solubility | Soluble in water and common organic solvents. | Generally soluble in water and alcohols; sparingly soluble in non-polar organic solvents. | The ionic character of the salt greatly enhances its polarity and aqueous solubility. |
Synthesis and Manufacturing Pathway
The synthesis of 3-(Diethylamino)propan-1-ol hydrochloride is typically a two-step process. The causality behind this approach is rooted in achieving high purity and yield by first creating the free base and then converting it to the stable, easily handled salt.
Step 1: Synthesis of 3-(Diethylamino)propan-1-ol (Free Base)
The formation of the free base can be achieved via the Michael addition of diethylamine to an acrylate precursor, followed by reduction. A common route involves the reaction of diethylamine with acrolein, followed by hydrogenation of the resulting intermediate.
Step 2: Formation of the Hydrochloride Salt
The purified liquid free base is dissolved in a suitable anhydrous organic solvent (e.g., isopropanol, diethyl ether). Anhydrous hydrogen chloride (either as a gas or a solution in an appropriate solvent) is then added under controlled temperature conditions to precipitate the 3-(Diethylamino)propan-1-ol hydrochloride salt. The solid is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.
The following diagram illustrates this logical workflow:
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of 3-(Diethylamino)propan-1-ol hydrochloride. A multi-pronged approach combining titration, chromatography, and spectroscopy provides a self-validating system for quality control.
Purity Assay by Non-Aqueous Potentiometric Titration
Principle: The hydrochloride salt of an amine acts as a weak acid in an anhydrous acidic solvent like glacial acetic acid. The addition of mercuric acetate is a critical step; it sequesters the chloride ion as poorly dissociated mercuric chloride, allowing the tertiary amine to be liberated and titrated as a base with a strong acid, such as perchloric acid. This technique is authoritative for quantifying amine salts where aqueous titrations fail to give a sharp endpoint.
Experimental Protocol:
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Reagent Preparation:
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Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
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Solvent: Glacial Acetic Acid.
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Additive: 5% w/v Mercuric Acetate in Glacial Acetic Acid.
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Standardization: Standardize the 0.1 N perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).
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Sample Preparation: Accurately weigh approximately 150 mg of 3-(Diethylamino)propan-1-ol hydrochloride into a clean, dry 100 mL beaker.
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Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
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Titration:
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Add 10 mL of the 5% mercuric acetate solution.
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Immerse a calibrated glass-calomel combination electrode into the solution.
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Titrate the solution with standardized 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.
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Continue the titration past the inflection point of the potentiometric curve.
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Endpoint Determination: Determine the equivalence point from the point of maximum inflection on the titration curve (the first or second derivative).
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Calculation: Calculate the purity using the following formula: % Purity = (V * N * E) / W * 100 Where:
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V = Volume of perchloric acid titrant consumed (mL)
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N = Normality of the perchloric acid titrant
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E = Equivalent weight of 3-(Diethylamino)propan-1-ol HCl (167.68 g/mol )
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W = Weight of the sample (mg)
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Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Principle: Aliphatic amines like 3-(Diethylamino)propan-1-ol lack a strong chromophore, making direct UV detection insensitive. Therefore, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the molecule. This enhances sensitivity and allows for the quantification of the main component and any related impurities.
Representative HPLC Method (Post-Derivatization):
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Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) or a similar reagent that reacts with the secondary amine that could be a potential impurity or the hydroxyl group.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer). The gradient is chosen to effectively separate the derivatized product from excess reagent and any derivatized impurities.
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Flow Rate: 1.0 mL/min.
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Detector: UV detector set at the absorbance maximum of the derivatized product (e.g., ~265 nm for FMOC derivatives).
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Injection Volume: 10 µL.
This method is crucial for detecting process-related impurities or degradation products that would be invisible to the non-specific titration assay.
Identity Confirmation by Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unambiguous confirmation of the molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra of the free base are well-characterized. For the hydrochloride salt, protonation of the nitrogen atom will induce downfield shifts in the signals of adjacent protons and carbons.
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Expected ¹H NMR Signals (Free Base, CDCl₃):
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Triplet (~1.0 ppm) for the -CH₃ of the ethyl groups.
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Quartet (~2.5 ppm) for the -N-CH₂- of the ethyl groups.
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Triplet (~2.5 ppm) for the -N-CH₂- of the propyl chain.
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Multiplet (~1.6 ppm) for the central -CH₂- of the propyl chain.
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Triplet (~3.6 ppm) for the -CH₂-OH of the propyl chain.
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Broad singlet for the -OH proton.
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Expected ¹³C NMR Signals (Free Base): Distinct signals for each of the unique carbon atoms in the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
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Key IR Absorptions (Free Base):
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A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
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Multiple peaks in the 2800-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.
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A C-N stretching band around 1050-1250 cm⁻¹.
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Changes for the Hydrochloride Salt:
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The most significant change is the appearance of a very broad and strong absorption band from ~2400-2700 cm⁻¹, which is characteristic of the N⁺-H stretch of a tertiary amine salt.
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Applications in Research and Drug Development
The primary value of 3-(Diethylamino)propan-1-ol lies in its role as a precursor for more complex molecules.
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Pharmaceutical Intermediates: It is a key starting material for the synthesis of various APIs. Its structure is incorporated into drugs where a flexible amino-alcohol linker is required. For instance, it is structurally related to the side chain of local anesthetics like Procaine, which is synthesized from 2-(diethylamino)ethanol.
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Polymer Chemistry: It has been utilized as an initiator in the ring-opening polymerization of lactides, demonstrating its utility in materials science research.
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Biological Activity: The core structure itself has been noted for exhibiting anticonvulsant activity, suggesting potential for further investigation in neuroscience.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this compound.
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid all personal contact, including inhalation of dust (for the salt) or vapors (for the free base).
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.
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Hazards: The free base is a combustible liquid. Both the free base and its salt can cause serious skin and eye irritation.
Conclusion
3-(Diethylamino)propan-1-ol hydrochloride is a chemical of significant industrial and academic importance. Its value is derived from its versatile bifunctional structure, which is leveraged in the synthesis of pharmaceuticals and advanced materials. The conversion to its hydrochloride salt provides tangible benefits in stability and handling, making it the preferred form for most applications. A robust analytical strategy, combining titrimetric, chromatographic, and spectroscopic methods, is essential for ensuring its quality and is a cornerstone of its reliable use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists and professionals to utilize this compound effectively and safely.
References
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The Good Scents Company. cetearyl octanoate. Retrieved from [Link]
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NIST. 1-Propanol, 3-(diethylamino)-. Retrieved from [Link]
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PubChem. 3-(Diethylamino)-1-propanol. Retrieved from [Link]
